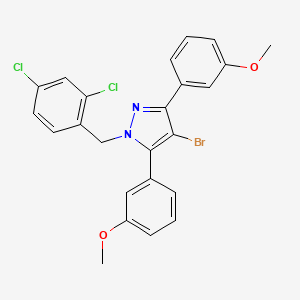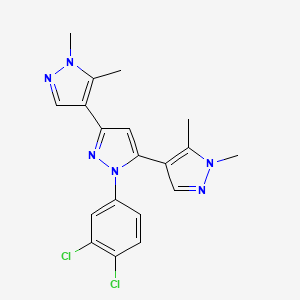
3,5-Bis(4-fluorophenyl)-4-methylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(4-fluorophenyl)-4-methylisoxazole is a chemical compound characterized by the presence of two 4-fluorophenyl groups and a methyl group attached to an isoxazole ring. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The fluorine atoms in the phenyl rings contribute to the compound’s unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(4-fluorophenyl)-4-methylisoxazole typically involves the reaction of 4-fluorobenzaldehyde with acetophenone derivatives under basic conditions to form chalcones. These chalcones then undergo cyclization with hydroxylamine hydrochloride to form the isoxazole ring . The reaction conditions often include the use of ethanol as a solvent and sodium hydroxide as a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 3,5-Bis(4-fluorophenyl)-4-methylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
3,5-Bis(4-fluorophenyl)-4-methylisoxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3,5-Bis(4-fluorophenyl)-4-methylisoxazole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting or activating their functions. The isoxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
- 3,5-Bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide
Comparison: Compared to these similar compounds, 3,5-Bis(4-fluorophenyl)-4-methylisoxazole is unique due to the presence of the isoxazole ring and the specific positioning of the fluorine atoms.
Properties
Molecular Formula |
C16H11F2NO |
|---|---|
Molecular Weight |
271.26 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C16H11F2NO/c1-10-15(11-2-6-13(17)7-3-11)19-20-16(10)12-4-8-14(18)9-5-12/h2-9H,1H3 |
InChI Key |
FXSJJXALSOBLOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10930186.png)
![N-{3-[(1Z)-1-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}ethyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B10930188.png)
![N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide](/img/structure/B10930195.png)

![(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10930201.png)
![N-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10930202.png)
![N-(2-Chloro-3-pyridinyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930204.png)
![2-[(3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide](/img/structure/B10930215.png)
![1-ethyl-3,5-dimethyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10930219.png)
![N-(1-ethyl-1H-pyrazol-3-yl)-6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930221.png)
![2-[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]-N-cyclopropylacetamide](/img/structure/B10930230.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10930237.png)
